Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
(3S)-3-phenylmorpholine structure
Nom du produit:(3S)-3-phenylmorpholine
Numéro CAS:914299-79-9
Le MF:C10H13NO
Mégawatts:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773

(3S)-3-phenylmorpholine Propriétés chimiques et physiques

Nom et identifiant

    • (S)-3-Phenylmorpholine
    • (3S)-3-phenylmorpholine
    • Morpholine,3-phenyl-, (3S)-
    • BH2034
    • FC0138
    • (S)-3-Phenyl-morpholine
    • MORPHOLINE, 3-PHENYL-, (3S)-
    • PubChem11424
    • (P)-3-Phenylmorpholine
    • MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • FCH884906
    • AB62678
    • AX8048970
    • 299P799
    • (3S)-3-Phenylmorpholine (ACI)
    • (3S)-3-Phenyl-morpholine
    • SCHEMBL1335278
    • DTXSID60628683
    • 914299-79-9
    • CS-0038114
    • AC-22434
    • AKOS006302391
    • DS-18277
    • MDL: MFCD11016232
    • Piscine à noyau: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
    • La clé Inchi: MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • Sourire: C1(C=CC=CC=1)[C@@H]1NCCOC1

Propriétés calculées

  • Qualité précise: 163.10000
  • Masse isotopique unique: 163.1
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 1
  • Complexité: 132
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 21.3
  • Le xlogp3: 1

Propriétés expérimentales

  • Dense: 1.034
  • Point d'ébullition: 272°C at 760 mmHg
  • Point d'éclair: 104.9°C
  • Indice de réfraction: 1.518
  • Le PSA: 21.26000
  • Le LogP: 1.67630

(3S)-3-phenylmorpholine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
223055-5g
S)-3-Phenylmorpholine
914299-79-9 95%
5g
£781.00 2022-02-28
eNovation Chemicals LLC
Y1046867-5g
(S)-3-Phenylmorpholine
914299-79-9 97%
5g
$465 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-5g
(S)-3-Phenylmorpholine
914299-79-9 98%
5g
¥1551.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AH429-200mg
(3S)-3-phenylmorpholine
914299-79-9 98%
200mg
538.0CNY 2021-08-04
abcr
AB369370-5 g
(S)-3-Phenyl-morpholine, 98%; .
914299-79-9 98%
5 g
€816.00 2023-07-19
Ambeed
A572790-1g
(S)-3-Phenylmorpholine
914299-79-9 98%
1g
$55.0 2025-02-26
Alichem
A019110436-1g
(S)-3-Phenylmorpholine
914299-79-9 95%
1g
$294.00 2023-08-31
TRC
P336653-50mg
(S)-3-Phenylmorpholine
914299-79-9
50mg
$ 135.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLCC0145-5G
(3S)-3-phenylmorpholine
914299-79-9 95%
5g
¥ 2,712.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLCC0145-10G
(3S)-3-phenylmorpholine
914299-79-9 95%
10g
¥ 9,563.00 2023-03-30

(3S)-3-phenylmorpholine Méthode de production

Synthetic Routes 1

Conditions de réaction
Référence
New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction
Angamuthu, Venkatachalam; et al, Tetrahedron Letters, 2019, 60(9), 653-659

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ;  -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  -10 °C
Référence
Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy
Hu, Pengfei; et al, Angewandte Chemie, 2013, 52(20), 5319-5322

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 °C
Référence
4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase
Alexander, Rikki; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
1.2 Solvents: Dichloromethane ;  20 h, rt
Référence
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Référence
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
2.2 Solvents: Dichloromethane ;  20 h, rt
Référence
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Phenol ,  Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction
Armstrong, Alan; et al, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  24 h, rt
Référence
A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone
Monir, Diana K. ; et al, Tetrahedron, 2021, 84,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Référence
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Référence
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

(3S)-3-phenylmorpholine Raw materials

(3S)-3-phenylmorpholine Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
A12362
Pureté:99%
Quantité:5g
Prix ($):210.0
atkchemica
(CAS:914299-79-9)(3S)-3-phenylmorpholine
CL10252
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête